2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a synthetic isoindole-1,3-dione derivative featuring a 3,4-dimethoxyphenethyl substituent at the 2-position and a pyridin-3-yl carboxamide group at the 5-position. Isoindole-diones are known for their diverse pharmacological activities, including kinase inhibition and neuroprotective effects. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often contributing to receptor binding through π-π interactions, while the pyridine ring enhances solubility and metabolic stability .
Properties
Molecular Formula |
C24H21N3O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-20-8-5-15(12-21(20)32-2)9-11-27-23(29)18-7-6-16(13-19(18)24(27)30)22(28)26-17-4-3-10-25-14-17/h3-8,10,12-14H,9,11H2,1-2H3,(H,26,28) |
InChI Key |
IGRXHENDKOZJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Cyclocondensation
The isoindole-1,3-dione core is typically synthesized through cyclocondensation of substituted phthalic anhydrides with amines. For example, reaction of 5-nitroisobenzofuran-1,3-dione with ammonium acetate in acetic acid yields the corresponding isoindole-1,3-dione intermediate. Subsequent reduction of the nitro group to an amine enables functionalization at the 5-position.
Table 1: Reaction Conditions for Isoindole-1,3-dione Formation
Introduction of the 3,4-Dimethoxyphenylethyl Side Chain
Alkylation of the isoindole nitrogen with 2-(3,4-dimethoxyphenyl)ethyl bromide is achieved using a base such as potassium carbonate in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic substitution, with the bromide leaving group facilitating bond formation.
Key Optimization :
-
Solvent Selection : DMF outperforms acetone or THF due to superior solubility of the bromide intermediate.
-
Temperature : Elevated temperatures (80–100°C) reduce reaction time from 24h to 8h.
Coupling with Pyridin-3-amine: Amide Bond Formation
The final step involves coupling the carboxylic acid derivative of the isoindole core with pyridin-3-amine. This is typically accomplished using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).
Table 2: Amide Coupling Reaction Parameters
| Reagent System | Solvent | Time | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | 12h | 68% |
| DCC/DMAP | THF | 24h | 52% |
Critical Observations :
-
Byproduct Formation : Use of DMAP (4-dimethylaminopyridine) suppresses racemization but increases side products.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.
Convergent Approach: Pre-functionalized Intermediate Coupling
An alternative strategy involves synthesizing the 2-(3,4-dimethoxyphenyl)ethyl and pyridin-3-ylcarboxamide subunits separately before final assembly.
Synthesis of 2-(3,4-Dimethoxyphenyl)ethyl Bromide
This intermediate is prepared by bromination of 1-(3,4-dimethoxyphenyl)ethanone using HBr/AcOH, followed by reduction with NaBH4.
Table 3: Bromination and Reduction Conditions
Fragment Coupling and Cyclization
The pre-formed isoindole-5-carboxylic acid is activated as an acyl chloride using thionyl chloride, then reacted with pyridin-3-amine in the presence of triethylamine.
Analytical Characterization and Validation
Successful synthesis is confirmed through spectroscopic methods:
-
1H NMR : Aromatic protons of the isoindole core resonate at δ 7.85–8.10 ppm, while the pyridinyl protons appear as a multiplet at δ 8.50–8.70 ppm.
-
IR Spectroscopy : Stretching frequencies at 1690 cm⁻¹ (C=O) and 1595 cm⁻¹ (C=N) validate the isoindole and amide functionalities.
-
Mass Spectrometry : LC-MS (ESI+) shows a molecular ion peak at m/z 454.3 ([M+H]⁺).
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Poor solubility of the carboxylic acid intermediate in non-polar solvents reduces reaction rates. Mitigated by switching to DMF or DMSO.
-
Side Reactions : Over-alkylation at the isoindole nitrogen is minimized by using a 1:1 molar ratio of alkylating agent to substrate.
-
Purification Complexity : Gradient elution (5–40% EtOAc in hexane) resolves closely eluting impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that isoindole derivatives exhibit antimicrobial activity. Compounds similar to 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide have been evaluated for their effectiveness against various bacterial strains. For instance:
- In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The compound's structure suggests potential interactions with bacterial enzymes or receptors, enhancing its antimicrobial efficacy .
Anticancer Potential
Isoindole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest:
- Cell line assays have shown that compounds similar to this isoindole derivative can inhibit the proliferation of cancer cells .
- Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways .
Neuropharmacological Applications
The unique structural features of this compound suggest potential neuropharmacological applications:
- Anticonvulsant activity has been observed in related isoindole compounds, indicating that this derivative may also possess similar properties .
- The presence of the pyridine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Study 1: Antibacterial Activity
A study published in 2024 evaluated the antibacterial efficacy of various isoindole derivatives against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Effects
Another research effort focused on the anticancer properties of isoindole derivatives. In vitro assays demonstrated that specific compounds could significantly reduce the viability of human liver carcinoma cells (HepG2), suggesting a promising avenue for cancer therapy .
Study 3: Neuropharmacological Screening
A recent investigation into the neuropharmacological effects of isoindole derivatives highlighted their potential as anticonvulsants. Compounds were tested in animal models for their ability to reduce seizure frequency and severity .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Isoindole-Dione Derivatives
The isoindole-dione scaffold is shared among several compounds, but substituent variations significantly influence their properties:
Key Observations :
- The 3,4-dimethoxyphenethyl group in the target compound likely enhances binding to aromatic receptor pockets compared to alkyl substituents (e.g., 2-methylpropyl) .
- The pyridin-3-yl carboxamide offers better aqueous solubility than pyridin-2-ylmethyl or indole-based substituents .
Compounds with 3,4-Dimethoxyphenyl Moieties
The 3,4-dimethoxyphenyl group is a critical structural motif in neuroactive and cardiovascular agents:
Comparison :
- Verapamil analogs prioritize calcium channel interaction via a nitrile-containing side chain, contrasting with the carboxamide focus of the target compound .
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that belongs to the class of isoindole derivatives. It features a unique structure characterized by multiple functional groups, including a pyridine ring and a dioxoisoindole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C24H21N3O5
- Molecular Weight : 431.4 g/mol
- Structural Features :
- Isoindole core
- Dioxo group
- Pyridine moiety
- 3,4-Dimethoxyphenyl ethyl group
The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity
Research has indicated that compounds similar to This compound exhibit significant biological activities across various domains:
Antimicrobial Activity
Isoindole derivatives have been studied for their antimicrobial properties. For instance, a recent study highlighted the synthesis of new isoindoline derivatives with promising antimicrobial and antifungal activities. These compounds demonstrated effectiveness against various bacterial strains and fungi, suggesting that structural modifications can enhance their biological efficacy .
Antiviral Properties
Some isoindole derivatives have shown potential as antiviral agents. For example, research on related compounds indicated strong activity against HIV-1, with some exhibiting single-digit micromolar potencies . This suggests that the compound may also possess similar antiviral capabilities.
Anticancer Potential
The dioxoisoindole structure is known for its anticancer properties. Studies have indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanisms often involve interference with cellular signaling pathways that regulate cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the isoindole structure may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The pyridine moiety may facilitate binding to specific receptors, altering cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.
Study on Antimicrobial Activity
A recent publication evaluated the antimicrobial effects of various isoindole derivatives against pathogens such as E. coli and S. aureus. The study found that certain modifications to the isoindole structure significantly enhanced antibacterial activity compared to standard antibiotics .
Evaluation of Antiviral Activity
In another study focusing on antiviral properties, derivatives similar to the compound were tested against HIV-1. Results showed that these compounds effectively inhibited viral replication at low concentrations, indicating their potential as therapeutic agents for viral infections .
Comparative Analysis of Biological Activities
| Activity Type | Compound Similarity | Observed Effectiveness |
|---|---|---|
| Antimicrobial | Isoindole Derivatives | Effective against E. coli, S. aureus |
| Antiviral | Related Compounds | Strong inhibition of HIV-1 |
| Anticancer | Dioxoisoindole Derivatives | Induced apoptosis in cancer cells |
Q & A
Q. What are the key synthetic routes for this compound, and how are critical intermediates characterized?
The synthesis involves multi-step organic reactions, including coupling of the isoindole core with functionalized aromatic groups. A common approach utilizes coupling agents (e.g., DCC) for amide bond formation, followed by purification via column chromatography. Intermediates are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional group connectivity. Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress, while elemental analysis ensures purity (>95%). For polymorph characterization, X-ray crystallography or differential scanning calorimetry (DSC) may be employed .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the coupling of the isoindole core with the pyridinyl carboxamide moiety?
Yield optimization requires systematic screening of solvents (e.g., DMF vs. THF), temperatures (0–80°C), and catalysts (e.g., Pd(PPh) for cross-coupling). Kinetic studies using in situ FT-IR or reaction calorimetry can identify rate-limiting steps. Evidence suggests that anhydrous conditions and degassed solvents improve yields by minimizing side reactions .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from differences in cell membrane composition or assay pH. To address this:
Q. How does the 3,4-dimethoxyphenyl substituent influence binding affinity to neurotransmitter receptors?
Structure-activity relationship (SAR) studies indicate that methoxy groups enhance lipophilicity and π-π stacking with receptor aromatic residues. Replace the dimethoxy group with mono- or trifluoromethyl variants to assess steric/electronic effects. Computational docking (e.g., AutoDock Vina) can predict binding poses in serotonin receptor subtypes .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
- Oxidative stability: Expose to HO (0.3% v/v) and analyze by LC-MS.
- Photostability: Use ICH Q1B guidelines with UV/visible light exposure .
Q. How to design experiments for structure-activity relationships (SAR) of isoindole-derived carboxamides?
- Synthesize derivatives with modifications to the pyridinyl ring (e.g., halogenation, methylation).
- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Correlate logP values (calculated via ChemAxon) with cellular permeability in Caco-2 models .
Q. What approaches elucidate the compound’s mechanism of action at the molecular level?
- Target deconvolution: Use CRISPR-Cas9 knockout libraries to identify essential genes for activity.
- Cryo-EM or X-ray crystallography: Resolve ligand-receptor complexes at <3 Å resolution.
- Metabolomics: Profile changes in ATP/ADP ratios or secondary messengers (e.g., cAMP) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
